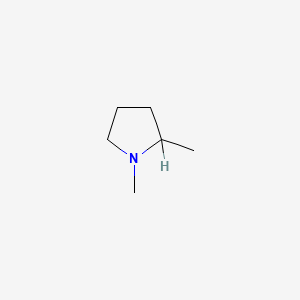

1,2-Dimethylpyrrolidine

Descripción

Overview of Pyrrolidine (B122466) Heterocycles in Organic Chemistry Research

Pyrrolidine, a saturated heterocycle with the formula (CH₂)₄NH, is a colorless liquid miscible with water and most organic solvents. wikipedia.org Its structure is a cornerstone in a vast array of natural products, pharmaceuticals, and synthetic materials. wikipedia.orgnih.gov The pyrrolidine ring is found in natural alkaloids like nicotine (B1678760) and hygrine, and it forms the structural basis for essential amino acids such as proline and hydroxyproline. wikipedia.org

In medicinal chemistry, the pyrrolidine scaffold is of immense interest. nih.gov Its three-dimensional, non-planar structure allows for the exploration of pharmacophore space, contributing to the stereochemistry and biological activity of molecules. nih.gov This has led to the development of numerous drugs containing the pyrrolidine moiety, including procyclidine (B1679153) and bepridil, as well as the racetam family of cognitive enhancers. wikipedia.org The versatility of the pyrrolidine ring makes it a frequent target for synthetic chemists aiming to create novel compounds with specific biological activities. nih.gov

Historical Context and Evolution of Pyrrolidine Synthesis Methodologies

The synthesis of pyrrolidines has evolved significantly over the years, driven by the demand for new and efficient methods to construct this important heterocyclic system. researchgate.net Early methods often involved the cyclization of acyclic precursors under harsh conditions. A classic approach is the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org

Modern synthetic chemistry has introduced a plethora of more sophisticated and milder methods for pyrrolidine synthesis. These include:

1,3-Dipolar Cycloadditions: This method involves the reaction of an azomethine ylide with an alkene, providing a powerful tool for the stereoselective synthesis of substituted pyrrolidines. nih.gov

Catalytic N-Heterocyclization: Iridium complexes have been shown to catalyze the efficient N-heterocyclization of primary amines with diols, yielding a variety of cyclic amines, including pyrrolidines. organic-chemistry.org

Intramolecular C-H Amination: Recent advances have demonstrated the use of copper and rhodium catalysts to effect the intramolecular amination of unactivated C(sp³)-H bonds, offering a direct route to pyrrolidines. organic-chemistry.orgacs.org

Electrochemical Synthesis: Electrochemical methods provide a green and scalable approach to generate N-centered radicals from protected amines, leading to the formation of pyrrolidines under mild conditions. chemistryviews.org

These evolving methodologies have not only made the synthesis of the basic pyrrolidine ring more accessible but have also enabled the preparation of a wide range of substituted and functionalized derivatives with high levels of control over stereochemistry. researchgate.netorganic-chemistry.org

Rationale for the Academic Investigation of 1,2-Dimethylpyrrolidine

The academic interest in this compound stems from its specific substitution pattern, which imparts unique properties compared to the parent pyrrolidine or other dimethylated isomers. The presence of two methyl groups, one on the nitrogen atom and one on an adjacent carbon, influences the molecule's steric and electronic characteristics.

Key areas of academic investigation include:

Stereochemistry and Catalysis: As a chiral molecule, this compound and its derivatives are of interest as chiral auxiliaries or ligands in asymmetric catalysis. The fixed stereochemistry of the substituted ring can influence the stereochemical outcome of reactions.

Conformational Analysis: The methyl groups restrict the conformational flexibility of the pyrrolidine ring, leading to preferred conformations that can be studied to understand the fundamental principles of stereoelectronics and non-covalent interactions.

Synthetic Intermediate: this compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Its reactivity and structural features make it a useful building block for constructing larger molecular architectures.

Model System: It can be used as a model system to study reaction mechanisms, such as those involving nucleophilic substitution at the nitrogen or reactions at the substituted carbon center.

Scope and Objectives of Current Research on this compound

Current research on this compound and its derivatives is multifaceted, with objectives spanning from fundamental chemical understanding to practical applications.

The primary goals of ongoing research include:

Development of Novel Synthetic Routes: Researchers continue to seek more efficient, stereoselective, and environmentally friendly methods for the synthesis of this compound and related structures. researchgate.netorganic-chemistry.org This includes the exploration of new catalytic systems and reaction conditions.

Exploration of Biological Activity: Given the prevalence of the pyrrolidine scaffold in bioactive molecules, there is ongoing interest in the potential pharmacological properties of this compound derivatives. smolecule.com

Application in Asymmetric Synthesis: A significant area of research focuses on utilizing the chirality of this compound to control the stereochemistry of chemical transformations, leading to the synthesis of enantiomerically pure compounds.

Materials Science: Substituted pyrrolidines can be incorporated into polymers and other materials to modify their properties. Research in this area explores how the inclusion of the this compound unit affects the physical and chemical characteristics of these materials.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

765-48-0 |

|---|---|

Fórmula molecular |

C6H13N |

Peso molecular |

99.17 g/mol |

Nombre IUPAC |

1,2-dimethylpyrrolidine |

InChI |

InChI=1S/C6H13N/c1-6-4-3-5-7(6)2/h6H,3-5H2,1-2H3 |

Clave InChI |

PXHHIBMOFPCBJQ-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCN1C |

Origen del producto |

United States |

Synthetic Methodologies for 1,2 Dimethylpyrrolidine and Its Derivatives

Classical Approaches to Pyrrolidine (B122466) Ring Formation

The foundational methods for constructing the pyrrolidine ring often rely on intramolecular cyclization or reductive pathways, transforming acyclic precursors into the desired heterocyclic system.

Intramolecular Cyclization Reactions

These reactions involve the formation of a carbon-nitrogen bond within a single molecule to close the ring. The specific strategy is determined by the nature of the precursor and the reagents used to induce cyclization.

A prominent method for synthesizing pyrrolidines from N-halogenated amines is the Hofmann-Löffler reaction, also known as the Hofmann-Löffler-Freytag reaction. wikipedia.orgwordpress.com This process is typically initiated by heat or ultraviolet light in the presence of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (CF₃CO₂H). wikipedia.orgwordpress.com

The reaction mechanism begins with the formation of a protonated N-haloamine, which undergoes homolytic cleavage of the nitrogen-halogen bond to generate a highly reactive nitrogen-centered radical cation. wikipedia.orgrecercat.cat This radical then participates in an intramolecular 1,5-hydrogen atom transfer (HAT), selectively abstracting a hydrogen atom from the δ-carbon. This step is favored because it proceeds through a stable, chair-like six-membered transition state. wikipedia.org The resulting carbon-centered radical abstracts a halogen atom from another N-haloamine molecule, propagating the radical chain and forming a δ-halogenated amine. wikipedia.org In the final step, treatment with a base promotes an intramolecular SN2 reaction, where the amine nitrogen displaces the halide to form the pyrrolidine ring. wordpress.comrecercat.cat While both N-bromo- and N-chloroamines are effective, N-chloroamines often provide slightly better yields. wordpress.com

Table 1: Examples of Hofmann-Löffler-Freytag Reaction

| Precursor (N-Haloamine) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Chloro-N-methylpentylamine | H₂SO₄, heat | 1-Methyl-2-ethylpyrrolidine | Good | wordpress.com |

| N-Chloroamide (in gelsemicine (B150162) synthesis) | Irradiation | Pyrrolidine ring of intermediate | Not specified | wikipedia.org |

| N-Chloro-N-methylcycloheptylamine | H₂SO₄, hv | Tropane (contains a pyrrolidine ring) | Not specified | wordpress.com |

Amidomercuration-Based Cyclizations

Amidomercuration is a powerful technique for constructing the pyrrolidine ring from unsaturated amides or carbamates. This method utilizes a mercury(II) salt, such as mercury(II) trifluoroacetate (B77799) (Hg(TFA)₂), to activate the double bond of an alkenyl amide for intramolecular attack by the nitrogen atom.

The reaction is initiated by the interaction of the mercury salt with the alkene, forming a mercurinium ion intermediate. The nitrogen atom of the amide group then attacks this intermediate in an intramolecular fashion. This cyclization is stereoselective and builds the five-membered ring. researchgate.net The resulting organomercury intermediate is then subjected to reductive demercuration, typically using sodium borohydride (B1222165) (NaBH₄), to replace the mercury-containing group with a hydrogen atom, yielding the final pyrrolidine derivative. researchgate.net This strategy offers excellent control over stereochemistry, making it valuable for the synthesis of complex, polyhydroxylated pyrrolidines. researchgate.net

Table 2: Key Steps in Amidomercuration for Pyrrolidine Synthesis

| Step | Reagents | Purpose | Reference |

|---|---|---|---|

| 1. Cyclization | Hg(TFA)₂, K₂CO₃ | Activation of alkene and intramolecular attack by amide nitrogen | researchgate.net |

| 2. Demercuration | NaBH₄ | Reductive removal of mercury to form the final product | researchgate.net |

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for synthesizing cyclic compounds, including pyrrolidines. researchgate.netorganic-chemistry.org This reaction employs transition-metal catalysts, most notably ruthenium-based complexes like Grubbs' catalysts, to form a new double bond between two existing alkene functionalities within an acyclic precursor. organic-chemistry.orgresearchgate.net

To synthesize a pyrrolidine derivative, a diallylic amine or a similar nitrogen-containing diene is used as the substrate. organic-chemistry.org The ruthenium catalyst facilitates the cleavage and reformation of carbon-carbon double bonds, leading to the formation of a cyclic alkene (a dihydropyrrole derivative) and the release of a small volatile alkene, such as ethene, which drives the reaction to completion. organic-chemistry.org The resulting dihydropyrrole can then be easily hydrogenated to the corresponding saturated pyrrolidine. mdpi.com RCM is highly valued for its tolerance of a wide range of functional groups and its effectiveness in creating substituted and complex ring systems. researchgate.netresearchgate.net

Table 3: Application of RCM in Pyrrolidine Synthesis

| Substrate | Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Diallylamines | Grubbs' Catalyst | Dihydropyrroles | Subsequent aromatization to pyrroles or reduction to pyrrolidines | organic-chemistry.org |

| N-alkenyl acrylamides | Grubbs' First-Generation Catalyst | 5-membered lactams with 1,3-diene moiety | Requires ethylene (B1197577) gas | researchgate.net |

| Diallyl amine derivative | Hoveyda-Grubbs II Catalyst | Indolizidine compound | Optimized with TFA to prevent isomerization | nih.gov |

Reductive Amination Pathways

Reductive amination is a direct and efficient approach to forming C-N bonds and is particularly useful for synthesizing N-substituted pyrrolidines from simple starting materials.

The use of tetracarbonylhydridoferrate(0) salts, such as KHFe(CO)₄ or NaHFe(CO)₄, provides a convenient method for the reductive amination of dialdehydes or diketones. researchgate.net This one-pot reaction combines a primary amine with a 1,4-dicarbonyl compound, like succinaldehyde, in the presence of the iron complex. researchgate.netresearchgate.net

The reaction proceeds through the initial formation of a Schiff base (imine) between the amine and one of the carbonyl groups, followed by a second condensation to form a dihydropyrrole intermediate. The tetracarbonylhydridoferrate complex then acts as the reducing agent, converting the intermediate to the final N-substituted pyrrolidine. sci-hub.ru This method is effective for a wide variety of aliphatic and aromatic primary amines, offering good to excellent yields under mild conditions, typically at room temperature under a carbon monoxide atmosphere. researchgate.netresearchgate.net

Table 4: Synthesis of N-Substituted Pyrrolidines using Tetracarbonylhydridoferrate

| Amine | Dicarbonyl Source | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Aliphatic & Aromatic Amines | Aqueous Succinaldehyde | KHFe(CO)₄ or NaHFe(CO)₄ | N-Alkyl- and N-Arylpyrrolidines | researchgate.netresearchgate.net |

| Primary Amines | Phthalaldehyde | Tetracarbonylhydridoferrate | 2-Substituted Isoindolines | researchgate.netsci-hub.ru |

Asymmetric Synthesis of Enantiopure 1,2-Dimethylpyrrolidine

The generation of enantiomerically pure this compound is a significant objective in stereoselective synthesis, primarily due to the prevalence of the pyrrolidine scaffold in biologically active molecules and as a component of organocatalysts. researchgate.net Methodologies to achieve this encompass the use of chiral auxiliaries, catalytic asymmetric reactions, and kinetic resolution.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy allows for the synthesis of specific enantiomers, and the auxiliary can often be recovered for reuse. wikipedia.org

One of the earliest and most effective approaches to synthesizing enantiopure disubstituted pyrrolidines, such as the 2,5-dimethyl derivative, involves the use of chiral auxiliaries derived from readily available chiral starting materials. researchgate.netwhiterose.ac.uk For instance, (R)-phenylglycinol can be condensed with a suitable precursor to form a bicyclic lactam. Subsequent reduction and removal of the chiral auxiliary yield the desired enantiomer of the pyrrolidine. whiterose.ac.uk A significant advantage of this method is the accessibility of both enantiomers of the final product by starting with either (R)- or (S)-phenylglycinol. whiterose.ac.uk

Similarly, chiral starting materials like D- or L-alanine can be utilized. The synthesis commences with the reduction of the amino acid to its corresponding amino alcohol, which then serves as the chiral backbone for subsequent transformations to form the pyrrolidine ring. researchgate.net Another example involves the use of (S)-α-methylbenzylamine as a chiral auxiliary in the reaction sequence starting from a mixture of 2,5-hexanediol (B147014) isomers to produce enantiomerically pure (2S,5S)-dimethylpyrrolidine. researchgate.net

The general principle of these approaches involves the diastereoselective formation of the pyrrolidine ring, where the stereochemistry is directed by the chiral auxiliary. The resulting diastereomers are then separated, and the auxiliary is cleaved to afford the enantiopure pyrrolidine.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules. This field has seen significant advancements, with organocatalysis and metal catalysis emerging as powerful tools for the construction of enantiopure pyrrolidine scaffolds.

Organocatalysis, utilizing small chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthetic chemistry. unibo.it Pyrrolidine-based organocatalysts, often derived from proline, are particularly effective in promoting asymmetric Michael additions to form carbon-carbon and carbon-nitrogen bonds. unibo.itresearchgate.netmdpi.com

The asymmetric Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives, is a well-established method for constructing functionalized pyrrolidine precursors. researchgate.netmdpi.com For these reactions, various pyrrolidine-based organocatalysts have been developed, featuring bulky substituents at the C2 position to enhance stereocontrol. researchgate.net The mechanism often involves the formation of an enamine intermediate from the catalyst and the carbonyl compound, which then attacks the nitroolefin. The stereochemical outcome is dictated by the chiral environment provided by the catalyst. researchgate.net For instance, novel pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde acetonide have proven effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. researchgate.net

| Catalyst Type | Reactants | Key Features | Enantiomeric Excess (ee) |

| Pyrrolidine-based with bulky C2 substituent | Aldehydes and Nitroolefins | Diastereoselective allylation followed by hydrozirconation/iodination for catalyst synthesis. | Up to 85% ee researchgate.net |

| Prolinamide-camphor derivatives | Aldehydes/Ketones and β-Nitroalkenes | Joins trans-4-hydroxy-L-proline scaffold with camphor. | Not specified unibo.it |

| D-Prolinamides with -NHTf group | Aldehydes and β-Nitroalkenes | -NHTf group acts as an H-bond donor. | Not specified unibo.it |

The development of bifunctional organocatalysts, which possess both a nucleophile-activating group (like a secondary amine) and an electrophile-activating group (like a thiourea (B124793) or hydrogen-bond donor), has further improved the efficiency and selectivity of these reactions. mdpi.com

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations, including intramolecular aza-Michael additions. whiterose.ac.uknih.govbeilstein-journals.org This reaction is a potent method for constructing nitrogen-containing heterocyclic rings like pyrrolidines. beilstein-journals.orgresearchgate.net

In a "clip-cycle" strategy, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring. whiterose.ac.uknih.gov This methodology has been successfully applied to the synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uknih.gov Density functional theory (DFT) studies have supported the aza-Michael cyclization as the rate and stereochemistry-determining step. whiterose.ac.uknih.gov This approach was utilized in the total synthesis of N-methyl pyrrolidine alkaloids like (R)-irnidine and (R)-bgugaine. whiterose.ac.uknih.gov

| Catalyst | Substrate Type | Product | Enantiomeric Ratio |

| Chiral Phosphoric Acid (CPA) | Cbz-protected bis-homoallylic amines and thioacrylate | 2,2- and 3,3-disubstituted pyrrolidines, spiropyrrolidines | High enantioselectivities whiterose.ac.uknih.gov |

Transition metal-catalyzed reactions provide a powerful and versatile platform for the synthesis of enantioenriched pyrrolidines. bohrium.comresearchgate.netmdpi.com The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a particularly effective strategy. bohrium.comresearchgate.netmdpi.com

Copper(I) and Silver(I) complexes with chiral ligands are commonly employed to catalyze these [3+2] cycloadditions. bohrium.commdpi.com For example, the use of Cu(I) or Ag(I) complexes with a chiral TF-BiphamPhos ligand enables highly stereoselective cycloadditions of azomethine ylides derived from glycinates, leading to a variety of enantioenriched pyrrolidines with multiple stereocenters. bohrium.com The design of bifunctional ligands that can coordinate to the metal center and also activate the dipolarophile through hydrogen bonding is crucial for achieving high reactivity and stereocontrol. bohrium.com The choice of metal and ligand can control the diastereoselectivity, providing access to either exo or endo products. mdpi.com

| Metal/Ligand System | Reaction Type | Products | Key Features |

| Cu(I) or Ag(I)/TF-BiphamPhos | (3+2) Cycloaddition | Enantioenriched pyrrolidines | Bifunctional ligand enhances reactivity and stereocontrol. bohrium.com |

| Cu(I)/(S,Sp)-L6a | (3+3) Cycloaddition | Enantioenriched whiterose.ac.ukbohrium.comchim.it-triazine derivatives | Cross-cycloaddition of azomethine ylides with pyrazolidinium ylides. bohrium.com |

| Chiral Silver Catalyst | Domino Michael/aza-Henry reaction | Chiral pyrrolidines | In situ generated from AgF and a chiral 1,2-diol ligand. chim.it |

| Chiral Cobalt Catalyst | Domino anti-Markovnikov-hydroboration/cyclization | Enantiopure pyrrolidine | In situ generated from Co(acac)2 and a chiral biphosphine ligand. chim.it |

| Rhodium(II) complexes | C-H Insertion | C2-symmetrical pyrrolidines | Two consecutive C-H insertions into a pyrrolidine moiety. acs.org |

Other metal-catalyzed domino reactions, such as silver-catalyzed domino Michael/aza-Henry reactions and cobalt-catalyzed domino anti-Markovnikov-hydroboration/cyclization reactions, have also been developed for the synthesis of chiral pyrrolidines. chim.it Furthermore, rhodium-catalyzed asymmetric C-H insertion reactions offer a direct route to functionalize pre-existing pyrrolidine rings with high enantio- and diastereocontrol. acs.org

Kinetic Resolution Strategies for Enantioenrichment

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

A kinetic resolution strategy has been successfully applied to the "clip-cycle" methodology mentioned previously. whiterose.ac.uk In this approach, racemic 2- and 3-substituted cyclization precursors are subjected to the chiral phosphoric acid-catalyzed aza-Michael cyclization. By stopping the reaction at approximately 50% conversion, the unreacted starting material can be recovered with high enantiomeric excess. whiterose.ac.uk This method has demonstrated the ability to achieve up to 90% ee for the recovered substrate with a selectivity factor (s) as high as 122. whiterose.ac.uk

Another strategy is parallel kinetic resolution (PKR), where the two enantiomers of a racemic mixture react through different pathways to form two distinct non-enantiomeric products. wikipedia.org This can theoretically lead to very high enantiomeric excess in the products. wikipedia.org Recently, a diastereodivergent parallel kinetic resolution of racemic 2-substituted pyrrolidines was achieved through iridium-catalyzed C(sp³)–H borylation, highlighting an advanced strategy for creating stereochemical diversity. acs.org

Stereoselective Formation of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is a critical aspect of its application in various fields, particularly in asymmetric catalysis. The spatial arrangement of the two methyl groups on the pyrrolidine ring dictates the chiral environment it can create, making stereocontrol a paramount objective in its synthesis. Methodologies to achieve this control can be broadly categorized into diastereoselective and enantioselective strategies.

Diastereoselective Control in Cyclization Reactions

Diastereoselective synthesis aims to preferentially form one diastereomer over another (e.g., cis vs. trans). This is often achieved by controlling the approach of reagents to a substrate or by substrate-controlled reactions where existing stereocenters direct the formation of new ones.

One of the most direct methods for achieving diastereocontrol in the synthesis of 2,5-disubstituted pyrrolidines is through the stereoselective reduction of substituted pyrroles. For instance, the catalytic hydrogenation of 2,5-dimethylpyrrole over a rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst in acetic acid has been shown to yield cis-2,5-dimethylpyrrolidine (B1309159) with good selectivity. researchgate.netresearchgate.net This method is effective for producing the cis isomer due to the syn-addition of hydrogen to the pyrrole (B145914) ring adsorbed on the catalyst surface.

Similarly, highly substituted pyrrole systems can be reduced with excellent diastereoselectivity. researchgate.net For example, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester results in the corresponding pyrrolidine derivative with a high diastereomeric excess of 95%. researchgate.netresearchgate.net

Iron-catalyzed C-H amination of aliphatic azides also provides a pathway to diastereomerically enriched 2,5-disubstituted pyrrolidines. The use of an iron dipyrrin (B1230570) complex as a catalyst for the cyclization of 1-azido-1-aryl-hex-5-ene derivatives can produce syn 2,5-disubstituted pyrrolidines with high diastereoselectivity (>20:1 d.r.). nih.gov

Intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylates is another effective strategy. This method leads to the formation of 2,5-disubstituted pyrrolidines with a predominant cis substitution pattern. nih.gov

Table 1: Diastereoselective Synthesis of this compound Derivatives

| Starting Material | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dimethylpyrrole | 5% Rh/Al₂O₃, H₂, Acetic Acid | cis-2,5-Dimethylpyrrolidine | - | 70% | researchgate.netresearchgate.net |

| N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | Rhodium catalyst, H₂, Methanol | Corresponding pyrrolidine | 95% d.e. | 98% | researchgate.netresearchgate.net |

| 1-Azido-1-aryl-hex-5-ene | Iron dipyrrin complex | syn-2-Aryl-5-vinylpyrrolidine | >20:1 (syn:anti) | - | nih.gov |

| N-Aryl-pent-4-enyl sulfonamides | Cu(II) carboxylate | cis-2,5-Disubstituted pyrrolidines | High cis selectivity | - | nih.gov |

Enantioselective Pathways to Specific Isomers

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is crucial for applications where a specific chirality is required, such as in the synthesis of pharmaceuticals or as chiral ligands in asymmetric catalysis.

A prominent method for the enantioselective synthesis of (2R,5R)- and (2S,5S)-1,2-dimethylpyrrolidine is the asymmetric hydrogenation of 2,5-dimethylpyrrole using chiral metal catalysts, such as ruthenium or rhodium complexes with chiral ligands. This approach can achieve high enantiomeric excess (ee), often greater than 95%.

The use of chiral auxiliaries is another powerful strategy. For example, (2R,5R)- or (2S,5S)-bis(ethoxycarbonyl)pyrrolidine can be employed as a chiral auxiliary. iranchembook.ir Alkylation of the corresponding carboxamide enolates proceeds with high diastereoselectivity, and subsequent removal of the auxiliary provides the enantiomerically pure target compound. iranchembook.ir Another approach utilizes (S)-α-methylbenzylamine as a chiral auxiliary in a sequence starting from 2,5-hexanediol to produce (2S,5S)-dimethylpyrrolidine with high enantiomeric excess. capes.gov.br

Biocatalysis offers an environmentally friendly route. The enantioselective reduction of 2,5-hexanedione (B30556) using baker's yeast can produce the corresponding chiral diol with excellent stereoselectivity. acs.org This diol can then be converted into (2R,5R)-1-benzyl-2,5-dimethylpyrrolidine through a two-step nucleophilic displacement. acs.org

A "clip-cycle" synthesis has also been developed, which involves an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. whiterose.ac.ukwhiterose.ac.uk This method has been successfully applied to the synthesis of various substituted pyrrolidines with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk

Table 2: Enantioselective Synthesis of this compound Stereoisomers

| Method | Catalyst/Auxiliary | Product Configuration | Enantiomeric Excess (ee) | Overall Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru or Rh complexes | (2R,5R) or (2S,5S) | >95% | High | |

| Chiral Auxiliary | (2R,5R)-bis(ethoxycarbonyl)pyrrolidine | (R)-alkylated products | >95% d.e. | 87% | iranchembook.ir |

| Chiral Auxiliary | (S)-α-methylbenzylamine | (2S,5S) | ≥ 97% | ~15% | |

| Biocatalytic Reduction | Baker's yeast | (2R,5R) | High | - | acs.org |

| "Clip-Cycle" Synthesis | Chiral Phosphoric Acid | (R)-pyrrolidines | High | 18-33% | whiterose.ac.ukresearchgate.net |

Stereochemical Investigations of 1,2 Dimethylpyrrolidine

Conformational Analysis of the Pyrrolidine (B122466) Ring System

The conformation of the pyrrolidine ring is not planar but rather exists in puckered forms to alleviate torsional and angle strain. quora.com This puckering is a dynamic process, and the ring can adopt various conformations, with the most common being the envelope and twist forms.

Ring Puckering and Preferred Conformations

Saturated five-membered rings like pyrrolidine exhibit a phenomenon known as pseudorotation, allowing them to adopt a continuous series of puckered conformations. nih.gov The two most predominant pucker modes are the Cγ-exo and Cγ-endo envelope conformers. nih.govresearchgate.net In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. The position of this out-of-plane atom determines whether the conformation is described as "UP" or "DOWN". nih.gov For instance, in proline residues within proteins, a preference for the DOWN pucker has been observed in cis-proline residues, while trans-proline residues show a more even distribution between the UP and DOWN forms. nih.gov The specific puckering of the pyrrolidine ring can be controlled by the strategic placement of substituents. nih.gov

Influence of Methyl Substituents on Conformational Dynamics

The presence of methyl groups on the pyrrolidine ring has a profound impact on its conformational preferences. Substituents can introduce steric strain, which influences the puckering of the ring to minimize these unfavorable interactions. For example, the alkylation of proline at the C-4 position with a methyl or tert-butyl group can be used to lock the ring into a specific conformation. nih.gov Substituents at the C-2 position of the pyrrolidine ring can shift its basicity, a key factor in its role as an organocatalyst. nih.gov

In the case of 1,2-dimethylpyrrolidine, the relative stereochemistry of the two methyl groups (i.e., cis or trans) will dictate the preferred conformation. The methyl groups will orient themselves to minimize steric hindrance, which in turn will favor a specific puckering of the pyrrolidine ring. For example, in a related system, (S)-1-hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid, the dimethyl substituents at C5 induce significant steric crowding, forcing the pyrrolidine ring into a distorted geometry. Similarly, the methyl groups in this compound are expected to influence the ring's conformation to achieve a lower energy state.

Chiral Properties and Enantiomeric Purity Assessment

This compound possesses two chiral centers at the C-2 and C-5 positions, leading to the existence of stereoisomers. The specific stereochemistry of these centers is crucial for its applications, particularly in asymmetric synthesis where it can act as a chiral ligand or auxiliary.

Determination of Enantiomeric Excess in Synthesized Samples

The enantiomeric excess (e.e.) is a measure of the purity of a chiral substance and is a critical parameter in asymmetric synthesis. ic.ac.uk Several methods are employed to determine the e.e. of synthesized samples of chiral compounds like this compound. These include polarimetry, gas chromatography (GC), and high-performance liquid chromatography (HPLC) using chiral stationary phases. ic.ac.ukamericanlaboratory.com

More advanced techniques like high-throughput screening (HTS) assays have been developed for the rapid determination of enantiomeric excess. americanlaboratory.comnih.gov These methods are essential for optimizing reaction conditions to achieve high stereocontrol. ic.ac.uk For instance, a fluorescence-based method utilizing a self-assembled iminoboronate ester has been described for determining the e.e. of chiral diols. nih.gov

Table 1: Common Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Disadvantages |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. ic.ac.uk | Simple and non-destructive. | Requires pure sample, can be influenced by concentration, solvent, and temperature. ic.ac.uk |

| Chiral GC | Separates enantiomers on a gas chromatograph equipped with a chiral stationary phase. ic.ac.uk | High sensitivity, small sample size required. ic.ac.uk | Analyte must be volatile and thermally stable. ic.ac.uk |

| Chiral HPLC | Separates enantiomers on a high-performance liquid chromatograph with a chiral stationary phase or a chiral mobile phase additive. chiralpedia.com | Widely applicable, can be used for non-volatile compounds. | Can be time-consuming to develop methods. americanlaboratory.com |

| NMR Spectroscopy | Uses chiral solvating agents or chiral shift reagents to induce chemical shift differences between enantiomers. ic.ac.uk | Provides detailed structural information. | May require derivatization or specialized reagents. ic.ac.uk |

| Mass Spectrometry (MS) | Can be used in combination with chiral derivatizing agents or through the formation of diastereomeric complexes to determine e.e. americanlaboratory.com | High sensitivity and speed, suitable for HTS. americanlaboratory.com | Often requires derivatization. americanlaboratory.com |

Derivatization for Chiral Separation Techniques

To facilitate the separation of enantiomers by chromatographic techniques, chiral analytes are often derivatized with a chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a standard achiral column. chiralpedia.com For amino compounds like this compound, various reagents can be used for derivatization. For example, o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol can be used to form diastereomeric isoindoles that are separable by HPLC. researchgate.net

Another approach involves a two-step derivatization process, such as methylation followed by acetylation, which can be used for the GC analysis of proline, a related pyrrolidine derivative. sigmaaldrich.com The choice of derivatizing agent can even influence the elution order of the enantiomers. sigmaaldrich.com

Stereochemical Outcomes in Reaction Pathways Involving this compound

The stereochemistry of this compound plays a critical role in directing the stereochemical outcome of reactions in which it is involved, particularly in asymmetric catalysis. When used as a chiral auxiliary, the fixed stereochemistry of the this compound moiety can control the stereochemistry of newly formed chiral centers in a reaction. acs.org

The mechanism of the reaction is a key determinant of the stereochemical outcome. For instance, in SN2 reactions, the nucleophile attacks from the backside of the leaving group, resulting in an inversion of configuration at the stereocenter. lumenlearning.com In contrast, SN1 reactions proceed through a planar carbocation intermediate, which can lead to a mixture of stereoisomers. numberanalytics.com

In the context of organocatalysis, derivatives of pyrrolidine are widely used. For example, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid has been shown to be an efficient catalyst for enantioselective anti-Mannich-type reactions, yielding products with high diastereoselectivities and enantioselectivities. organic-chemistry.org The stereochemistry of the catalyst, including the substituents on the pyrrolidine ring, directly influences the stereochemical outcome of the reaction by creating a chiral environment that favors the formation of one stereoisomer over the other. organic-chemistry.org

Stereoselectivity in Derivatization Reactions

Derivatization refers to the chemical modification of a compound to produce a new compound, or derivative, which is structurally related to the original. In the context of this compound, its chiral scaffold is often temporarily incorporated into a substrate molecule to direct the stereochemistry of a subsequent reaction. This strategy, which employs the pyrrolidine as a "chiral auxiliary," is a powerful method for asymmetric synthesis. wikipedia.org The auxiliary imparts its stereochemical information to the substrate, and after the desired transformation, it is cleaved and can often be recovered. wikipedia.org

A significant example of this is the use of C₂-symmetric (2R,5R)-dimethylpyrrolidine as a chiral auxiliary in the asymmetric Eschenmoser-Claisen rearrangement. This reaction is utilized to generate optically active anti-β-substituted γ,δ-unsaturated amino acids, which are valuable synthetic building blocks. nih.gov In this process, the (2R,5R)-dimethylpyrrolidine is first coupled with a Cbz-protected glycine (B1666218) to form a chiral amide. nih.gov This derivatization sets the stage for a subsequent rearrangement, where the chirality of the pyrrolidine ring dictates the facial selectivity of the reaction, leading to a product with high diastereoselectivity.

The research demonstrated that the (2R,5R)-dimethylpyrrolidine auxiliary provided excellent stereocontrol for both aliphatic and aromatic β-substituted amino acid analogues. nih.gov The diastereomeric mixture of the rearranged products was then converted into iodolactones, a process that proceeded with high selectivity, favoring one diastereomer significantly. nih.gov Subsequent removal of the auxiliary via zinc reduction yielded the final amino acid products with high enantiomeric excess (ee). nih.gov

| Substrate Substituent (R) | Iodolactone Diastereomeric Ratio (major:minor) | Final Product Enantiomeric Excess (% ee) |

|---|---|---|

| Methyl | 9:1 | 93% |

| Ethyl | 9:1 | 92% |

| Isopropyl | 12:1 | 87% |

| Phenyl | 9:1 | 91% |

| 2-Naphthyl | 9:1 | 92% |

The stereoselectivity observed in such derivatization reactions is a direct consequence of the defined three-dimensional structure of the this compound auxiliary. The methyl groups at the C2 and C5 positions create a sterically defined environment that forces reactants to approach from the less hindered face, thereby controlling the formation of the new stereocenter.

Stereochemical Influence on Ligand-Metal Interactions

The C₂-symmetric stereoisomers of this compound are highly effective chiral ligands in transition metal-catalyzed asymmetric reactions. A ligand is a molecule that binds to a central metal atom to form a coordination complex. When a chiral ligand like (2R,5R)- or (2S,5S)-dimethylpyrrolidine coordinates to a metal center, it creates a chiral environment that can influence the stereochemical outcome of reactions occurring at that metal. whiterose.ac.uk The stereochemistry of the ligand directly impacts the spatial arrangement of other ligands and substrates around the metal, which is crucial for achieving high enantioselectivity. numberanalytics.comlibretexts.org

The influence of the ligand's stereochemistry on the metal center has been explicitly studied in ruthenium complexes bearing PNN pincer ligands. researchgate.net These pincer ligands were synthesized with chiral backbones derived from (R,R)-2,5-dimethylpyrrolidine. Upon coordination to the ruthenium metal, the inherent C-centered chirality of the pyrrolidine ring was found to exert a tangible influence on the preferred stereochemistry at the metal center itself. researchgate.net This interaction results in a mixture of diastereomeric metal complexes at equilibrium.

Spectroscopic and computational studies revealed that while the energy differences between the diastereomers were small, the chirality of the dimethylpyrrolidine backbone was sufficient to create a detectable preference for one metal-centered configuration over another. researchgate.net However, the study also noted that the stereogenic center at the metal was kinetically labile, meaning the different diastereomers could interconvert. researchgate.net This lability ultimately led to low enantioselectivity when these specific complexes were used in catalytic test reactions, as a mixture of catalyst diastereomers was present. researchgate.net

| Chiral Ligand Backbone | Metal Complex | Observed Diastereomers in Solution | Significance of Stereochemical Influence |

|---|---|---|---|

| (R,R)-2,5-dimethylpyrrolidine | (PNN)Ru(H)(CO)(Cl) | Equilibrium mixture of diastereomers | C-centered chirality of the ligand influences the preferred stereochemistry at the Ru metal center. |

| (R)-2-methylpyrrolidine | (PNN)Ru(H)(CO)(Cl) | Equilibrium mixture of diastereomers | Both C- and N-centered chirality are influenced by the ligand backbone. |

Despite the lability observed in that specific ruthenium system, the principle remains fundamental. In many other catalytic systems, the stereochemical communication between a this compound ligand and a metal center is highly effective. For instance, its derivatives are used as ligands in iridium-catalyzed borylation and palladium-catalyzed coupling reactions, where the chiral pocket created by the dimethyl groups effectively shields one face of the metal's coordination sphere, directing the reaction to occur with high enantioselectivity. The stereochemistry of the this compound ligand is therefore a critical design element in the development of asymmetric catalysts.

Mechanistic Studies on Reactions Involving 1,2 Dimethylpyrrolidine

Elucidation of Reaction Pathways for Pyrrolidine (B122466) Ring Formation

The construction of the 1,2-dimethylpyrrolidine ring can be achieved through several synthetic strategies, each with a distinct reaction pathway. Understanding these mechanisms is crucial for optimizing reaction conditions and controlling product formation.

Copper-Catalyzed Intramolecular C-H Amination Mechanisms

Copper-catalyzed intramolecular C-H amination has emerged as a powerful method for the synthesis of pyrrolidines. nih.govresearchgate.netacs.org The mechanism of this transformation for the formation of a this compound scaffold generally proceeds through a catalytic cycle involving copper(I) and copper(II) species. nih.govacs.org

The reaction is typically initiated by the interaction of a suitable N-functionalized precursor with a copper(I) catalyst. This is followed by an oxidative addition or a single-electron transfer process to generate a highly reactive copper(II) or copper(III) intermediate. This intermediate then facilitates the intramolecular C-H bond activation at the appropriate carbon atom, leading to the formation of a new carbon-nitrogen bond and the pyrrolidine ring. The final step involves the reductive elimination of the product and regeneration of the active copper(I) catalyst, thus completing the catalytic cycle.

The nature of the ligand on the copper catalyst and the choice of the nitrogen source (e.g., N-fluoro amides) have been shown to significantly influence the efficiency and selectivity of the reaction. nih.govacs.org Mechanistic studies, including computational and experimental approaches, have been employed to elucidate the intricate details of the transition states and intermediates involved in this process. researchgate.netacs.org

Michael Addition Reaction Mechanisms

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a fundamental strategy for the formation of carbon-carbon and carbon-heteroatom bonds, which can be a key step in the synthesis of the this compound ring. rsc.orgacs.orgmasterorganicchemistry.com The general mechanism involves the activation of a Michael donor by a base to generate a nucleophilic enolate or a related species. acs.orgmasterorganicchemistry.com

This nucleophile then attacks the β-carbon of a Michael acceptor, an α,β-unsaturated compound, leading to the formation of a new single bond and an enolate intermediate. acs.orgmasterorganicchemistry.com Subsequent protonation of this intermediate yields the final Michael adduct. In the context of this compound synthesis, an intramolecular Michael addition, often referred to as an endo-aza-Michael addition, can be employed where the nitrogen atom of a precursor molecule acts as the nucleophile, attacking an internal activated double bond to form the five-membered ring. rsc.org

The reaction can be influenced by various factors, including the nature of the Michael donor and acceptor, the base used, and the reaction conditions. Both experimental and computational studies have been instrumental in understanding the stereochemical outcome of these reactions. rsc.org

Reductive Cyclization Mechanistic Insights

Reductive cyclization offers another versatile pathway for the synthesis of the this compound ring. This strategy often involves the intramolecular reaction of a molecule containing both a reducible functional group (such as a nitro or an azide (B81097) group) and a group that can participate in cyclization.

A common approach involves the reduction of a nitro group to an amine, which then acts as a nucleophile in an intramolecular fashion. For instance, a precursor containing a nitro group and a ketone or an activated alkene can undergo reduction of the nitro group, followed by intramolecular condensation or Michael addition to form the pyrrolidine ring.

Mechanistic investigations into these reactions focus on the sequence of events: the reduction of the functional group and the subsequent cyclization step. The choice of reducing agent and reaction conditions can significantly impact the efficiency and selectivity of the reductive cyclization process.

Mechanistic Probes for Conformational Effects on Reactivity

The conformation of the this compound ring and its precursors can have a profound effect on their reactivity. slideshare.net The relative orientation of substituents, whether they are in axial or equatorial positions in the puckered five-membered ring, can influence the accessibility of reactive sites and the stability of transition states. slideshare.net

For instance, in reactions involving nucleophilic attack or elimination, the stereoelectronic requirements of the transition state may be more readily achieved in one conformation over another. This can lead to significant differences in reaction rates and product distributions for different stereoisomers. slideshare.net

Mechanistic probes, such as the study of diastereomeric substrates and the analysis of product ratios, can provide valuable information about the role of conformation in determining the course of a reaction. Computational modeling is also a powerful tool for visualizing the different conformations and calculating their relative energies, thereby offering insights into their respective reactivities.

Kinetic Investigations of Formation and Transformation Reactions

Kinetic studies are essential for a quantitative understanding of the mechanisms of reactions that form or transform this compound. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or catalyst loading), detailed information about the reaction order, activation parameters (enthalpy and entropy of activation), and the nature of the rate-determining step can be obtained. researchgate.net

The data obtained from kinetic investigations are crucial for optimizing reaction conditions to achieve higher yields and selectivities. Furthermore, kinetic isotope effect studies can provide deeper insights into the transition state structure by revealing which bonds are being broken or formed in the rate-determining step.

Stereochemical Tests of Cyclic Dialkyldiazene Fragmentation Reactions

The thermal decomposition of N-nitrenes derived from substituted pyrrolidines, which can be considered in the context of cyclic dialkyldiazene fragmentation, provides a platform for studying the stereochemical course of these reactions. acs.org Stereochemical tests involving the fragmentation of nitrenes generated from cis- and trans-2,3- and 2,5-dimethylpyrrolidines have been conducted to probe the mechanisms of these decompositions. acs.org

These studies investigate whether the fragmentation proceeds with retention, inversion, or loss of stereochemistry at the carbon centers. The stereochemical outcome of the products formed upon extrusion of nitrogen gas can provide evidence for concerted or stepwise reaction pathways. For example, a stereospecific reaction would suggest a concerted mechanism where bond breaking and bond making occur simultaneously. In contrast, a non-stereospecific outcome would point towards a stepwise mechanism involving intermediates, such as diradicals, that can undergo bond rotation before product formation.

The analysis of the stereoisomeric distribution of the fragmentation products is a powerful tool for elucidating the intricate details of the transition states and intermediates involved in these complex chemical transformations. acs.org

Computational and Theoretical Chemistry Studies of 1,2 Dimethylpyrrolidine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 1,2-dimethylpyrrolidine and the relative energies of its different spatial orientations, or conformers.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. DFT calculations for this compound involve optimizing the molecular structure to find the arrangement of atoms that corresponds to the lowest electronic energy. This process identifies stable conformers, which arise from the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the two methyl groups (one on the nitrogen and one on the C2 carbon).

The two methyl groups can be in either a cis or trans relationship relative to the pyrrolidine ring. For each of these isomers, the ring can adopt various puckered conformations, typically described as "envelope" or "twist" forms. DFT optimizations, often using functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can predict the geometries and relative energies of these different conformers. The results of these calculations help identify the most stable (lowest energy) conformer, which is expected to be the most abundant form of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT This table is illustrative and shows the type of data generated from DFT calculations. Actual values would require specific computational studies.

| Conformer | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) |

| trans-eq-eq | 175.0° | 0.00 |

| trans-ax-eq | -170.5° | 1.5 |

| cis-eq-ax | 45.2° | 2.1 |

| cis-eq-eq | 40.8° | 2.5 |

Ab Initio and Semiempirical Methods for Electronic Structure

Beyond DFT, other quantum mechanical methods are employed to study the electronic structure of this compound. These methods can be broadly categorized as ab initio and semiempirical.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), are based on first principles without using experimental data for parametrization. They offer a systematic way to improve accuracy by using more sophisticated approximations and larger basis sets. These methods are computationally more demanding than DFT but can provide highly accurate results for electronic properties like ionization potentials and electron affinities.

Semiempirical methods , such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems or longer timescale simulations. wikipedia.orgucsb.edu While less accurate in general, they can be useful for initial conformational searches or for systems where higher-level calculations are computationally prohibitive. ucsb.eduresearchgate.net More recent semiempirical methods, like GFN2-xTB, are tailored to accurately compute geometries and vibrational frequencies at a low computational cost. nih.gov

Table 2: Comparison of Quantum Chemical Methodologies

| Method Type | Examples | Key Feature | Typical Application for this compound |

| Ab Initio | Hartree-Fock (HF), MP2, CCSD(T) | Based on first principles; systematically improvable. | High-accuracy energy calculations for key conformers. |

| Density Functional Theory (DFT) | B3LYP, M06-2X, PBE0 | Balances accuracy and computational cost by approximating the exchange-correlation energy. nih.gov | Geometry optimization, conformational analysis, spectroscopic predictions. |

| Semiempirical | AM1, PM3, MNDO, GFN2-xTB | Uses parameters from experimental data to speed up calculations. uni-muenchen.descispace.com | Rapid initial screening of many possible conformers. |

Potential Energy Surface (PES) Analysis for Conformational Landscape

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. longdom.orglibretexts.org For this compound, a PES analysis involves systematically changing specific geometric parameters, such as the dihedral angles defining the ring pucker or the rotation of the methyl groups, and calculating the energy at each point.

This analysis reveals the complete conformational landscape of the molecule. longdom.org The minima on the PES correspond to stable conformers, while the saddle points between minima represent the transition states for conformational changes. libretexts.org The energy difference between a minimum and a saddle point gives the activation energy, or barrier, for that particular conformational interconversion. Exploring the PES is crucial for understanding the molecule's flexibility and the dynamic equilibrium between its different shapes. youtube.com

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between molecular structure and experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with high accuracy. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311+G(d,p) level). youtube.comgaussian.com

The calculation is a two-step process. First, the molecular geometry is optimized. Second, the NMR shielding tensors are calculated for the optimized structure. gaussian.com The absolute shielding values are then converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com Accurate predictions can help assign experimental peaks to specific atoms and can distinguish between different isomers or conformers. nih.govresearchgate.net Studies have shown that DFT-based predictions can achieve a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C chemical shifts. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts for this compound This table is a hypothetical representation based on typical accuracies of GIAO-DFT calculations.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C2 | 65.2 | 64.8 | 2.55 | 2.51 |

| C3 | 33.8 | 34.1 | 1.80 | 1.78 |

| C4 | 23.1 | 23.5 | 1.65 | 1.63 |

| C5 | 56.4 | 56.0 | 2.90 | 2.87 |

| N-CH₃ | 41.5 | 41.2 | 2.30 | 2.28 |

| C2-CH₃ | 18.9 | 19.3 | 1.15 | 1.12 |

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

Computational methods can simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. Following a geometry optimization, a frequency calculation (or normal mode analysis) is performed. This calculation determines the energies of the molecule's fundamental vibrational modes and their corresponding intensities in the IR and Raman spectra.

These calculations can predict the positions of key vibrational bands, such as C-H stretching, CH₂ bending, C-N stretching, and ring deformation modes. Comparing the computed spectrum to the experimental one aids in the assignment of spectral bands to specific molecular motions. While harmonic frequency calculations often overestimate the frequencies, they can be improved by applying empirical scaling factors or by using more advanced anharmonic calculation methods. osti.gov Simulating the spectra is a powerful tool for confirming the structure and identifying the primary conformer present in an experimental sample. ed.ac.ukarxiv.org

Table 4: Selected Predicted Vibrational Frequencies for this compound This is a representative table of vibrational modes and frequencies that would be obtained from a DFT frequency calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Spectral Region |

| C-H Stretch (Methyl/Methylene) | 2850 - 3000 | IR / Raman |

| CH₂ Bend (Scissoring) | 1450 - 1470 | IR |

| C-N Stretch | 1100 - 1250 | IR / Raman |

| Pyrrolidine Ring Deformation | 800 - 1000 | IR / Raman |

Reaction Energetics and Transition State Theory (TST)

Computational chemistry provides powerful tools for investigating the mechanisms and kinetics of chemical reactions. For this compound, theoretical studies have been employed to determine the energy landscapes of reactions in which it is a product or a reactant. These studies utilize methods like Density Functional Theory (DFT) to locate and characterize transition states, which are critical for understanding reaction rates and pathways.

Barrier Heights and Reaction Rates

The calculation of activation energy barriers (barrier heights) is a cornerstone of computational reaction kinetics, providing insight into the feasibility and speed of a chemical transformation. Transition State Theory (TST) is then used to relate these barriers to reaction rates.

Computational studies have explored the energetics of several reactions involving this compound. For instance, in the synthesis of this compound (DPI) via the hydrogenation of 1,5-dimethyl-2-pyrrolidinone (B1581120) (DPO), DFT calculations have been used to map the reaction pathway. dtu.dk The transition state for the initial hydrogenation of DPO was located, and its free energy was calculated to be a key factor in the reaction's selectivity. dtu.dk

Another area of study is the Hofmann–Löffler–Freytag (HLF) reaction, a method for forming pyrrolidine rings. acs.org Computational modeling of this reaction involves identifying the relevant transition-state structures on the potential energy surface through frequency calculations and confirming the reaction path using intrinsic reaction coordinate (IRC) searches. acs.orgpharma.hr For a model system relevant to the HLF reaction, a key intramolecular rearrangement step involving a 1,5-hydrogen atom transfer (HAT) was found to have a calculated activation enthalpy (ΔH‡298) of 33.5 kJ/mol. acs.org This relatively low barrier helps explain the observed regioselectivity that favors the formation of five-membered pyrrolidine rings. acs.org

The energetics of proton transfer reactions involving this compound have also been investigated. The activation energy (Ea) for proton transfer between a reference molecule and the amine can be determined by locating the transition state for the process, which provides insights into the molecule's kinetic behavior and basicity. acs.org Furthermore, reaction enthalpies for pathways that produce this compound, such as during the thermal degradation of nicotine (B1678760), have been calculated, with one formation pathway proceeding with an enthalpic change of -72.92 kcal/mol. researchgate.net

| Reaction / Process | Computational Method | Calculated Energetic Parameter | Value |

| Initial hydrogenation of 1,5-dimethyl-2-pyrrolidinone (DPO) to form DPI precursor | DFT | Transition State Free Energy | 57.52 kcal/mol |

| 1,5-HAT rearrangement in HLF reaction model | DFT | Activation Enthalpy (ΔH‡298) | 33.5 kJ/mol |

| Formation from nicotine thermal degradation (Pathway 1) | DFT (B3LYP/6-31G) | Reaction Enthalpy (ΔH) | -72.92 kcal/mol |

Solvent Effects in Computational Models

The surrounding solvent can dramatically alter reaction pathways and energetics. utp.edu.my Computational models account for these effects using two primary approaches: implicit and explicit solvent models. researchgate.net

Implicit models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. pharma.hrresearchgate.net These models have been widely applied in studies involving this compound, particularly for predicting its pKa value. acs.orgresearchgate.netresearchgate.netpeerj.com Studies have shown that including an implicit solvent model systematically improves the accuracy of pKa predictions compared to gas-phase calculations. acs.org For instance, various semiempirical quantum chemical methods have been benchmarked in combination with COSMO and the Solvation Model based on Density (SMD), with COSMO-based methods showing better performance for amines like this compound where zwitterionic states are not a factor. researchgate.netpeerj.com

A specific application of these models is the screening of amines for industrial processes. The COSMO for Real Solvents (COSMO-RS) method, which uses quantum chemical calculations to predict thermodynamic properties in liquids, was employed to screen tertiary amines for CO2 capture. utp.edu.my In this study, this compound was identified as one of the five most promising candidates based on its predicted absorption rate and capacity, which were derived from calculations at the B3-LYP/TZVP level of theory. utp.edu.my

Ligand-Metal Interaction Modeling

As a tertiary amine with a lone pair of electrons on the nitrogen atom, this compound can act as a ligand, forming coordination complexes with metal ions. Computational modeling is a valuable tool for predicting the structure, stability, and electronic properties of such complexes.

Binding Energies and Geometries of Coordination Complexes

Computational studies specifically detailing the binding energies and optimized geometries of this compound coordination complexes with metal ions are not extensively available in the surveyed literature. However, the methodologies for such investigations are well-established.

The typical computational approach involves using DFT to perform geometry optimizations of the metal-ligand complex. This process finds the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles between the metal center and the this compound ligand. Frequency calculations are then performed to confirm that the optimized structure is a true energy minimum.

The binding energy (BE) quantifies the strength of the interaction between the ligand and the metal ion. It is commonly calculated as the difference between the energy of the optimized complex and the sum of the energies of the isolated metal ion and the free this compound ligand. To obtain more accurate binding energies, corrections for the basis set superposition error (BSSE) are often applied.

Electron Density Analysis in Catalytic Intermediates

While computational analyses of the electron density of this compound within catalytic intermediates or metal complexes are not widely reported, the electronic properties of the isolated molecule have been studied to understand its fundamental reactivity. These methods analyze the electron density distribution to derive reactivity descriptors.

One key property derived from electron density is the Molecular Electrostatic Potential (MEP), which indicates the regions of a molecule that are attractive or repulsive to an approaching positive charge. For this compound, the MEP has been calculated to predict its pKa. acs.orgpku.edu.cn The minimum value of the MEP (Vmin) near the nitrogen atom serves as a measure of the site's electronegativity and its ability to accept a proton. acs.org

Other analyses include the calculation of condensed Fukui functions and charges on the nitrogen atom using methods like Natural Atomic Orbital (NAO) analysis. acs.orgpku.edu.cn These descriptors provide a quantitative measure of the local reactivity at the nitrogen center. Such calculations are valuable for correlating theoretical properties with experimental observations like basicity. acs.org

| Compound | Computational Method | MEP@N (a.u.) | NAO Charge on N (e) |

| This compound | DFT (B3LYP/6-311+G**) | -18.412 | -0.595 |

| This compound | Not Specified | -0.666 | Not Specified |

Table data sourced from multiple studies with differing computational parameters. acs.orgpku.edu.cn

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of 1,2-Dimethylpyrrolidine, enabling the complete assignment of proton (¹H) and carbon (¹³C) signals and providing a detailed picture of stereochemistry and conformational dynamics.

One-dimensional NMR experiments provide fundamental information about the chemical environment and connectivity of atoms within the this compound molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the number of chemically distinct protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the N-methyl group, the C-methyl group, and the protons on the pyrrolidine (B122466) ring (at the C2, C3, C4, and C5 positions). The integration of these signals corresponds to the number of protons in each group (3H for each methyl group, 1H for C2, and 2H for each of C3, C4, and C5). The splitting patterns (multiplicity), governed by spin-spin coupling, provide direct evidence of adjacent protons, helping to piece together the carbon skeleton. For instance, the methine proton at the C2 position would be coupled to the protons on the adjacent C3 methylene (B1212753) group.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected, corresponding to the N-methyl carbon, the C-methyl carbon, and the four carbons of the pyrrolidine ring (C2, C3, C4, C5). The chemical shifts of these signals are indicative of their electronic environment; carbons bonded to the electronegative nitrogen atom (C2 and C5) appear further downfield compared to the other ring carbons (C3 and C4). spectrabase.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |

| C2-CH₃ | 1.0 - 1.2 | Doublet (d) | 3H |

| C2-H | 2.5 - 2.8 | Multiplet (m) | 1H |

| C3-H₂ | 1.5 - 1.9 | Multiplet (m) | 2H |

| C4-H₂ | 1.3 - 1.7 | Multiplet (m) | 2H |

| C5-H₂ | 2.1 - 2.6 | Multiplet (m) | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 40 - 45 |

| C2-CH₃ | 15 - 20 |

| C2 | 60 - 68 |

| C3 | 28 - 35 |

| C4 | 22 - 28 |

| C5 | 55 - 62 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and revealing complex structural details through correlation maps. slideshare.net

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In the COSY spectrum of this compound, cross-peaks would confirm the connectivity of the pyrrolidine ring, showing correlations between the C2 proton and the C3 protons, the C3 protons and the C4 protons, and the C4 protons and the C5 protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). uvic.ca It is invaluable for definitively assigning each carbon atom by linking it to its known attached proton(s). For example, the proton signal assigned to the N-methyl group would show a cross-peak to the N-methyl carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the previous techniques that show through-bond correlations, NOESY identifies protons that are close to each other in space (typically within 5 Å), irrespective of whether they are bonded. harvard.edunih.gov This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule. For the cis and trans isomers of this compound, NOESY can distinguish them by revealing the spatial proximity (or lack thereof) between the N-methyl and C-methyl protons.

While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) offers insight into the structure and conformation of molecules in their crystalline or amorphous solid forms. In the solid state, molecular motions are highly restricted, leading to different spectral characteristics compared to solution NMR. Techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra. For this compound, ssNMR could be used to determine the precise conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the methyl substituents as they exist in the crystal lattice, providing a direct comparison to data obtained from X-ray crystallography.

This compound is a flexible molecule that can undergo rapid conformational changes in solution. Dynamic NMR (DNMR) utilizes variable-temperature experiments to study these processes. researchgate.net Key dynamic processes for this molecule include:

Ring Puckering : The five-membered pyrrolidine ring is not planar and rapidly interconverts between various envelope and twist conformations.

Nitrogen Inversion : The nitrogen atom undergoes rapid pyramidal inversion, which interconverts the axial and equatorial positions of the N-methyl group relative to the ring's average plane.

At room temperature, these exchange processes are often fast on the NMR timescale, resulting in time-averaged signals. copernicus.org By lowering the temperature, these processes can be slowed down. If the temperature is lowered sufficiently to reach the "slow exchange regime," the distinct signals for individual conformers may be resolved, allowing for the determination of the energy barriers of inversion and ring puckering. bhu.ac.in

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and to gain structural insights from its fragmentation pattern. chemguide.co.uk

Upon ionization in a mass spectrometer, typically by electron impact (EI), a molecule of this compound (C₆H₁₃N) forms a molecular ion (M⁺•). The molecular weight of 99.17 g/mol is consistent with the Nitrogen Rule, which states that a molecule with an odd nominal molecular weight likely contains an odd number of nitrogen atoms. nist.gov

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments. The most prominent peak in the mass spectrum, known as the base peak, is observed at m/z 84. nih.gov This corresponds to the loss of a methyl radical (•CH₃, mass 15) from the molecular ion (99 - 15 = 84). This fragmentation is characteristic of N-alkylated amines and results from the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), forming a stable resonance-stabilized iminium cation.

Table 3: Prominent Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 99 | [C₆H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 84 | [C₅H₁₀N]⁺ | [M - CH₃]⁺ (Base Peak) |

| 56 | [C₃H₆N]⁺ | Ring fragmentation |

| 42 | [C₂H₄N]⁺ | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound, HRMS would measure the monoisotopic mass of the molecular ion as 99.1048 Da. nih.gov This exact mass uniquely corresponds to the molecular formula C₆H₁₃N, distinguishing it from other potential compounds with the same nominal mass of 99, such as C₅H₉O (exact mass 99.0653 Da) or C₄H₅N₃ (exact mass 99.0534 Da). This capability makes HRMS an indispensable tool for confirming the identity of a compound. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting ions and analyzing the resulting pieces. wikipedia.orgscribd.com The process involves multiple stages of mass analysis. In the first stage (MS1), ions of the molecule of interest, such as protonated this compound, are isolated based on their mass-to-charge ratio (m/z). These selected "precursor ions" are then subjected to fragmentation, commonly through a process called collision-induced dissociation (CID), where they collide with neutral gas molecules. encyclopedia.pub The resulting "product ions" are then analyzed in a second stage of mass spectrometry (MS2), providing a fragmentation spectrum that serves as a structural fingerprint of the precursor ion. wikipedia.orgencyclopedia.pub

For this compound (C₆H₁₃N, molecular weight: 99.18 g/mol ), the protonated molecule [M+H]⁺ would be observed at an m/z of 100. The fragmentation of this ion is dictated by the stability of the resulting fragments and neutral losses. The fragmentation pathways for cyclic amines are well-established and primarily involve α-cleavage and ring-opening reactions. miamioh.edu

The most prominent fragmentation pathway for aliphatic amines is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu In the case of this compound, this can occur in several ways:

Loss of the N-methyl group: Cleavage between the nitrogen and the N-methyl carbon results in the loss of a methyl radical (•CH₃), though this is less common for the even-electron [M+H]⁺ ion. A more likely scenario for even-electron species is the loss of a neutral molecule.

Ring Cleavage: The most characteristic fragmentation pathway for pyrrolidine-containing compounds involves the cleavage of the bonds within the ring structure. wvu.edu This often begins with the cleavage of the C-C bond alpha to the nitrogen, leading to a stabilized iminium ion. For protonated this compound, a key fragmentation could be the neutral loss of ethene (C₂H₄) following ring opening, a common pathway for saturated nitrogen heterocycles. Another significant fragmentation pathway observed in similar structures is the loss of the entire pyrrolidine ring as a neutral molecule from a larger structure, although this is not applicable here. wvu.edu

Based on general fragmentation patterns of cyclic amines, a proposed fragmentation pathway for protonated this compound is detailed below. The most abundant fragment ion in the standard mass spectrum of this compound is reported at m/z 84, which corresponds to the loss of a methyl group. nih.gov

Interactive Data Table: Proposed MS/MS Fragmentation of Protonated this compound ([M+H]⁺ = m/z 100)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Proposed Fragmentation Pathway |

| 100 | 85 | CH₃ | 15 | α-cleavage: Loss of the C2-methyl group. |

| 100 | 84 | CH₄ | 16 | Rearrangement and loss of methane. |

| 100 | 71 | C₂H₅ | 29 | Ring cleavage followed by loss of an ethyl radical. |

| 100 | 58 | C₃H₆ | 42 | Ring opening followed by loss of propene. |

| 100 | 44 | C₄H₈ | 56 | Complex rearrangement and ring fragmentation. |

This table is based on established fragmentation principles for cyclic amines, as specific MS/MS research data for this compound is not extensively published.

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis